
Met-Phe-Ser
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Met-Phe-Ser is a tripeptide composed of three amino acids: methionine, phenylalanine, and serine. Tripeptides like this compound are small protein fragments that play crucial roles in various biological processes. They are often studied for their potential therapeutic applications and their ability to form self-assembling structures.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Met-Phe-Ser can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The typical steps include:
Coupling: The carboxyl group of the incoming amino acid is activated using reagents like HBTU or DIC and then coupled to the amine group of the growing peptide chain.
Deprotection: The protecting group on the amine of the newly added amino acid is removed using a reagent like TFA.
Cleavage: Once the peptide chain is complete, it is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is produced in microorganisms engineered to express the desired peptide sequence.
Análisis De Reacciones Químicas
Types of Reactions
Met-Phe-Ser can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds formed between cysteine residues can be reduced using agents like DTT or TCEP.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used for oxidizing methionine.
Reduction: DTT (dithiothreitol) or TCEP (tris(2-carboxyethyl)phosphine) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Reduced peptide with free thiol groups.
Substitution: Halogenated phenylalanine derivatives.
Aplicaciones Científicas De Investigación
Met-Phe-Ser has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and signaling pathways.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and nanostructures.
Mecanismo De Acción
The mechanism of action of Met-Phe-Ser involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity. The methionine residue can act as an antioxidant, scavenging free radicals, while the phenylalanine and serine residues contribute to the peptide’s structural stability and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
Phe-Phe: A dipeptide composed of two phenylalanine residues, known for its self-assembling properties.
Met-Phe: A dipeptide composed of methionine and phenylalanine, studied for its antioxidant activity.
Phe-Ser: A dipeptide composed of phenylalanine and serine, investigated for its role in protein interactions.
Uniqueness
Met-Phe-Ser is unique due to its combination of methionine, phenylalanine, and serine, which imparts distinct chemical and biological properties. The presence of methionine provides antioxidant capabilities, while phenylalanine and serine contribute to the peptide’s structural and functional diversity.
Propiedades
Número CAS |
484052-03-1 |
|---|---|
Fórmula molecular |
C17H25N3O5S |
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C17H25N3O5S/c1-26-8-7-12(18)15(22)19-13(9-11-5-3-2-4-6-11)16(23)20-14(10-21)17(24)25/h2-6,12-14,21H,7-10,18H2,1H3,(H,19,22)(H,20,23)(H,24,25)/t12-,13-,14-/m0/s1 |
Clave InChI |
JQHYVIKEFYETEW-IHRRRGAJSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CO)C(=O)O)N |
SMILES canónico |
CSCCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


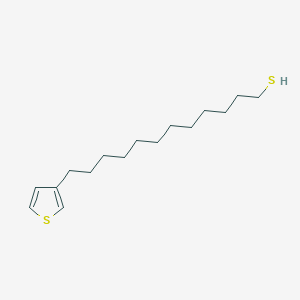
![Trimethyl[(4-methylpent-1-en-3-yl)oxy]silane](/img/structure/B14239568.png)
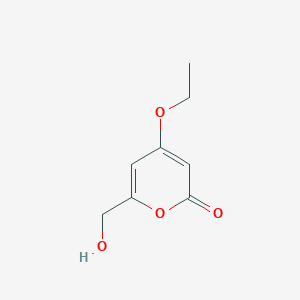

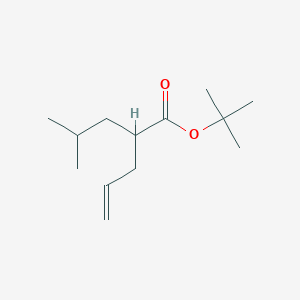
![6-Chloro-N-{5-[2-(cyclohexylamino)pyridin-4-yl]-4-(3-methylphenyl)-1,3-thiazol-2-yl}-N-methylpyridine-3-carboxamide](/img/structure/B14239599.png)
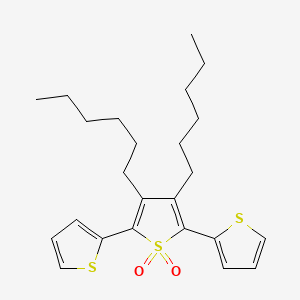
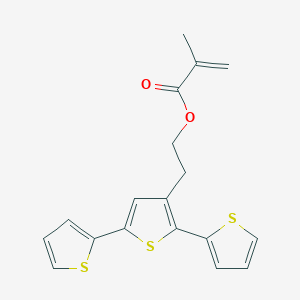
![(2R)-2-[(Propan-2-yl)amino]butan-1-ol](/img/structure/B14239608.png)
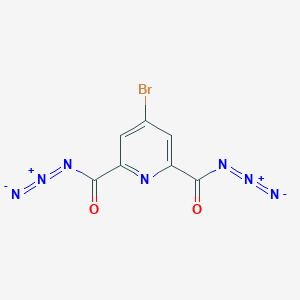
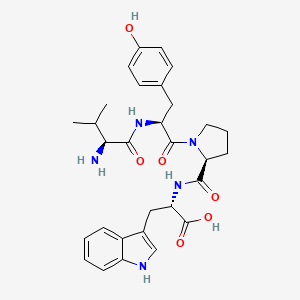
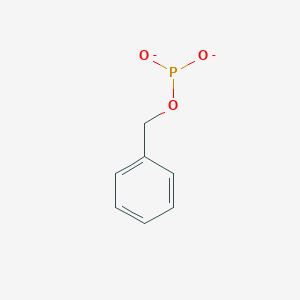
![5-[4-(Methylamino)pent-1-en-1-yl]pyridin-3-amine](/img/structure/B14239632.png)

